Trimethoxytetradecylsilane
Description
Theoretical Frameworks of Silane (B1218182) Coupling Agents in Interfacial Science
Silane coupling agents are organosilanes designed to promote adhesion and compatibility between dissimilar materials, particularly inorganic fillers and organic polymer matrices. sci-hub.stmdpi.com Their general structure is often represented as Y(CH₂)nSiX₃, where 'X' is a hydrolyzable group (like methoxy (B1213986) or ethoxy) that reacts with the inorganic surface, and 'Y' is an organofunctional group (like amino or epoxy) that is compatible with the organic matrix. mdpi.comaip.org
Several theories have been proposed to explain the mechanism of silane coupling agents at the interface, but the most widely accepted is the chemical bonding theory. mdpi.comaip.orgresearchgate.net This theory outlines a multi-step process:
Hydrolysis: The alkoxy groups (e.g., methoxy groups in Trimethoxytetradecylsilane) attached to the silicon atom react with water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.netmdpi.com
Condensation: These silanols can condense with each other to form oligomeric siloxanes. mdpi.com
Hydrogen Bonding: The silanol groups in the silane oligomers form hydrogen bonds with hydroxyl groups present on the surface of the inorganic substrate. mdpi.com
Covalent Bond Formation: Upon drying or curing, a stable, covalent oxane bond (e.g., Si-O-Substrate) is formed at the interface, with the removal of water. sci-hub.st This creates a "molecular bridge" that chemically links the inorganic surface to the silane. sci-hub.st
Academic Significance of Alkoxysilanes as Molecular Precursors
Alkoxysilanes, such as this compound, are a crucial class of organosilicon compounds that serve as molecular precursors for a vast range of materials. mdpi.com They are the foundational building blocks for silicones and polysiloxanes and are central to sol-gel chemistry. mdpi.comacs.org The sol-gel process is a versatile wet-chemical technique used to produce solid materials, like ceramics and glasses, from small molecules at room temperature. wikipedia.orgnweurope.eu
The process typically involves the hydrolysis and polycondensation of metal alkoxide precursors. wikipedia.orgnweurope.eu In the context of silicon-based materials, an alkoxysilane precursor undergoes hydrolysis to form silanols, followed by condensation reactions that lead to the formation of a siloxane (Si-O-Si) network. nweurope.euresearchgate.net This evolves a colloidal solution (the "sol") into an integrated, cross-linked network (the "gel"). wikipedia.orgmdpi.com
The academic significance of alkoxysilanes lies in their tunability. By varying the organic functional group (R) and the alkoxy group (OR'), chemists can precisely control the properties of the resulting material. mdpi.com For instance, the length and nature of the alkyl chain in an R-alkoxysilane can influence the flexibility and hydrophobicity of the final polymer network. psu.edu This versatility has led to their use in creating advanced organic-inorganic hybrid materials with tailored properties for applications ranging from protective coatings and electronics to biomedical devices. mdpi.commdpi.com The ability to form these materials under mild conditions makes the sol-gel process involving alkoxysilane precursors a cornerstone of modern materials synthesis. mdpi.com
Research Trajectories and Contemporary Applications of this compound in Chemical Sciences
This compound (C₁₇H₃₈O₃Si) is an organoalkoxysilane characterized by a long, fourteen-carbon alkyl chain (tetradecyl) and three hydrolyzable methoxy groups. epa.gov Its research trajectory is primarily focused on surface modification, where its unique structure is leveraged to impart specific properties, most notably hydrophobicity.
One of the principal applications of this compound is as a surface treatment agent and a component in the formulation of hydrophobic coatings. ontosight.aigoogle.commdpi.com The long tetradecyl chain provides a low-energy, water-repellent surface, while the trimethoxy-silyl group allows it to covalently bond to hydroxyl-rich surfaces like glass, ceramics, and metal oxides. russoindustrial.ru The mechanism follows the classic silane coupling pathway: the methoxy groups hydrolyze to silanols, which then condense with surface hydroxyls, grafting the hydrophobic tetradecyl chains onto the substrate. mdpi.comresearchgate.net This creates a durable, non-wettable surface, a property highly desirable for protecting materials from moisture. researchgate.netresearchgate.netulprospector.com Research has explored its use in modifying nanoparticles and as a component in sol-gel mixtures to create robust hydrophobic films. mdpi.comgoogle.com
Beyond hydrophobic coatings, this compound serves as a precursor in the synthesis of more complex organosilicon compounds. epfl.ch For example, it can be synthesized via the nickel-catalyzed hydrosilylation of alkenes like trans-7-tetradecene with trimethoxysilane. epfl.ch This highlights its role as a building block in organometallic chemistry and materials synthesis. Its applications extend to modifying silica (B1680970) particles for dispersion in organic solvents and use in various composite materials. google.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₈O₃Si |
| Average Mass | 318.573 g/mol |
| Monoisotopic Mass | 318.259022 g/mol |
| CAS Number | 83038-82-8 |
| Physical Description | Colorless oil |
Data sourced from EPA CompTox Chemicals Dashboard and other chemical databases. epa.govepfl.ch
Properties
IUPAC Name |
trimethoxy(tetradecyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18-2,19-3)20-4/h5-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNJHBYHBDPTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232134 | |
| Record name | Trimethoxytetradecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83038-82-8 | |
| Record name | Trimethoxytetradecylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83038-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimethoxytetradecylsilane | |
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| Record name | Trimethoxytetradecylsilane | |
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| Record name | Trimethoxytetradecylsilane | |
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| Record name | TRIMETHOXYTETRADECYLSILANE | |
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Synthetic Pathways and Reaction Mechanisms of Trimethoxytetradecylsilane
Precursor Design and Selection for Optimized Trimethoxytetradecylsilane Synthesis
The primary and most efficient synthetic route to this compound is the hydrosilylation of a long-chain alkene with a suitable silane (B1218182). The selection of precursors is paramount for achieving high yields and purity of the final product.
The key precursors for the synthesis of this compound are:
1-Tetradecene (B72687) (C₁₄H₂₈): This terminal alkene provides the fourteen-carbon alkyl chain. The purity of 1-tetradecene is crucial, as the presence of isomers, particularly internal alkenes, can lead to the formation of undesired side products. The anti-Markovnikov addition is the desired pathway, and the presence of internal double bonds can complicate the regioselectivity of the hydrosilylation reaction.
The optimization of the synthesis of this compound, therefore, begins with the careful selection of high-purity precursors to ensure a clean and efficient reaction.
Catalytic Methodologies in Alkyltrimethoxysilane Production
The formation of the silicon-carbon bond in alkyltrimethoxysilanes is predominantly achieved through hydrosilylation, a reaction that necessitates the use of a catalyst.
Investigation of Hydrosilylation Reactions for Silane Formation
Hydrosilylation is the addition of a Si-H bond across a carbon-carbon double bond. nih.gov In the synthesis of this compound, this involves the reaction of 1-tetradecene with trimethoxysilane. This reaction is atom-economical, as all atoms of the reactants are incorporated into the final product. nih.gov
The most common catalysts for this transformation are platinum-based complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nih.gov These catalysts are highly efficient, often requiring only parts-per-million (ppm) concentrations to achieve high conversion rates. However, the high cost of platinum has driven research into alternative catalysts based on more earth-abundant metals. nih.govnih.gov
Recent studies have explored the use of nickel and cobalt-based catalysts for the hydrosilylation of alkenes. nih.govepfl.chepfl.ch For instance, a nickel nanoparticle catalyst, prepared in situ from a simple nickel alkoxide precatalyst, has demonstrated high activity for the anti-Markovnikov hydrosilylation of unactivated terminal alkenes. epfl.chepfl.ch Similarly, cobalt naphthenate-based catalyst systems have shown excellent conversion rates for the hydrosilylation of various olefins, including 1-tetradecene, with different silanes. nih.gov
Comparative Analysis of Transition Metal and Main Group Catalysis in Silane Synthesis
The field of hydrosilylation catalysis is dominated by transition metals, but main group elements are emerging as viable alternatives. mdpi.comresearchgate.netuni-regensburg.de
Transition Metal Catalysts:
Advantages: High catalytic activity and selectivity are the hallmarks of transition metal catalysts, particularly those based on platinum. They are well-established and their mechanisms, such as the Chalk-Harrod mechanism, are relatively well-understood. mdpi.com Catalysts based on more abundant first-row transition metals like iron, cobalt, and nickel are being developed to address the cost issue of precious metals. nih.gov
Disadvantages: The primary drawback of noble metal catalysts like platinum is their high cost and low abundance. epfl.ch While catalysts based on first-row transition metals are more economical, they may require specific ligands to achieve high activity and selectivity. mdpi.com
Main Group Catalysts:
Advantages: Main group elements are generally more abundant and less expensive than transition metals. researchgate.net They can offer different reactivity profiles and may be less susceptible to poisoning by certain functional groups. mdpi.com For example, Lewis acidic main group compounds can activate the Si-H bond through a different mechanism than transition metals. mdpi.com
Disadvantages: The catalytic activity of main group catalysts in hydrosilylation is often lower than that of their transition metal counterparts. researchgate.net The development of main group catalysts for this application is a more recent field of research, and further advancements are needed to match the efficiency of traditional systems. researchgate.netuni-regensburg.de
The choice of catalyst ultimately depends on a balance of factors including cost, desired reactivity, and the specific requirements of the application.
Hydrolysis and Condensation Mechanisms of this compound in Solution Chemistry
The methoxy (B1213986) groups of this compound are susceptible to hydrolysis in the presence of water, leading to the formation of silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation reactions to form siloxane (Si-O-Si) bonds, which are the basis for the formation of polysiloxane networks.
Kinetic Studies of Hydrolysis Reactions of this compound
The hydrolysis of alkyltrimethoxysilanes is a stepwise process where the three methoxy groups are sequentially replaced by hydroxyl groups. The rate of hydrolysis is influenced by several factors, including the length of the alkyl chain, temperature, and the presence of catalysts. researchgate.net
In-situ techniques like Raman spectroscopy have been employed to study the kinetics of hydrolysis and condensation of other alkoxysilanes, providing real-time monitoring of the reaction progress. researchgate.net Such methods could be applied to gain a detailed understanding of the hydrolysis kinetics of this compound.
Influence of Acidic and Basic Catalysis on Hydrolysis Rates
The rate of hydrolysis of alkoxysilanes is highly dependent on the pH of the solution. researchgate.netnih.govrsc.org
Acidic Catalysis: Under acidic conditions, the hydrolysis reaction is generally fast. researchgate.net The mechanism involves the protonation of an oxygen atom of a methoxy group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. rsc.org While hydrolysis is rapid, the subsequent condensation of the resulting silanols is comparatively slow in acidic environments. researchgate.net
Basic Catalysis: In basic conditions, the hydrolysis reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The rate of hydrolysis is also accelerated under basic conditions. researchgate.net In contrast to acidic catalysis, the condensation of silanols is typically faster in the presence of a base.
Data Tables
Table 1: Comparison of Catalytic Systems for Alkene Hydrosilylation
| Catalyst Type | Examples | Advantages | Disadvantages |
| Transition Metal | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst, Cobalt Naphthenate, Nickel Nanoparticles | High activity and selectivity, well-established. nih.govnih.gov | High cost of precious metals (Pt), potential for ligand sensitivity. nih.govepfl.ch |
| Main Group | Lewis Acids (e.g., B(C₆F₅)₃), Calcium Hydride Complexes | Lower cost, high abundance, different reactivity profiles. mdpi.comresearchgate.net | Generally lower catalytic activity compared to transition metals, less developed field. researchgate.net |
Table 2: Influence of pH on Alkoxysilane Hydrolysis and Condensation Rates
| Catalytic Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (low pH) | Fast researchgate.net | Slow researchgate.net | Weakly branched, denser networks. researchgate.net |
| Neutral (pH ≈ 7) | Slowest nih.gov | - | - |
| Basic (high pH) | Fast researchgate.net | Fast | Highly branched, particulate structures. |
Impact of Solvent Systems and Concentration on Hydrolysis Progression
The hydrolysis of this compound, the initial step towards forming a polysiloxane network, is critically influenced by the solvent system and the concentration of reactants, particularly water. nih.govunm.edu The solvent's role extends beyond simply dissolving the reactants; it actively participates in the reaction mechanism, influencing reaction rates and the structure of the resulting products. researchgate.netmdpi.com
The choice of solvent, whether protic (e.g., alcohols) or aprotic (e.g., dioxane, dimethylformamide), significantly affects hydrolysis kinetics. researchgate.netmdpi.com Protic solvents, especially alcohols, are commonly used as they are miscible with both the silane precursor and water. researchgate.net However, the type of alcohol can lead to different outcomes. In alcohol-water systems, an exchange reaction can occur between the methoxy groups on the silane and the solvent alcohol, which can alter the hydrolysis rate. researchgate.net The polarity of the solvent is a crucial factor; more polar solvents can enhance the miscibility of reactants and stabilize charged intermediates, thereby affecting the reaction rate. mdpi.comresearchgate.net For instance, studies on similar alkoxysilanes have shown that hydrolysis rates can vary significantly when switching between solvents like methanol (B129727), ethanol, and dioxane. researchgate.net The ability of the solvent to form hydrogen bonds with water molecules and silanol intermediates also plays a vital role. researchgate.netmdpi.com
The concentration of water, often expressed as the molar ratio of water to silane (R), is a key parameter in controlling the progression of hydrolysis. nih.govunm.edu An increase in the water-to-silane ratio generally promotes the hydrolysis reaction up to a certain point. nih.gov However, an excessive amount of water can sometimes inhibit the reaction, potentially due to reduced solubility of the non-polar this compound. nih.gov Under conditions with a limited amount of water (under-stoichiometric), the condensation reaction that produces alcohol is favored. Conversely, with a large excess of water, the condensation reaction that forms water is more likely, alongside an increased probability of depolymerization (the breaking of Si-O-Si bonds). unm.edu
| Solvent Property | Impact on Hydrolysis of Alkoxysilanes | Rationale |
|---|---|---|
| Polarity | Higher polarity generally increases miscibility and can accelerate the reaction rate. researchgate.net | Enhances solvation of reactants and stabilization of polar/charged transition states. |
| Protic vs. Aprotic | Protic solvents (e.g., alcohols) can participate in the reaction via alkoxy exchange. researchgate.net Aprotic solvents can hinder or promote condensation depending on pH and hydrogen bonding capabilities. mdpi.com | Protic solvents provide protons that can catalyze the reaction, while aprotic solvents influence the stability of intermediates through different solvation mechanisms. mdpi.com |
| Hydrogen Bonding Capacity | Solvents with strong hydrogen-bonding characteristics can influence water reactivity and stabilize silanol intermediates. researchgate.net | Affects the solvation of both reactants (water) and products (silanols), thereby influencing their reactivity and stability. researchgate.netmdpi.com |
| Reactant Concentration (Water/Silane Ratio - R) | Increasing the 'R' ratio generally accelerates hydrolysis but can favor different condensation pathways. unm.edu | Higher water concentration increases the probability of hydrolytic reactions. nih.gov The specific ratio influences whether condensation produces water or alcohol. unm.edu |
Mechanistic Insights into Polycondensation Pathways (Si-O-Si Network Formation)
Following hydrolysis, where the methoxy groups (-OCH₃) of this compound are replaced by hydroxyl groups (-OH) to form tetradecylsilanetriol, a polycondensation process occurs. nih.govmdpi.com This second stage involves the reaction between silanol (Si-OH) groups to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polysiloxane network. mdpi.comethz.ch This process releases small molecules, either water or alcohol, as byproducts. nih.gov
The condensation reaction can proceed through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bridge and a molecule of water. Si-OH + HO-Si → Si-O-Si + H₂O
Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bridge and a molecule of methanol. Si-OH + CH₃O-Si → Si-O-Si + CH₃OH
The kinetics of condensation are more complex than those of hydrolysis and are significantly influenced by factors such as pH, catalyst presence, and steric effects. nih.govunm.edu The reaction mechanism is generally described as a bimolecular nucleophilic substitution (Sₙ2-Si). nih.gov In alkaline conditions, a deprotonated silanolate anion (Si-O⁻) acts as a strong nucleophile, attacking the silicon atom of another silanol or alkoxysilane molecule. nih.govunm.edu This leads to the formation of more branched and highly condensed structures. nih.gov In acidic conditions, a protonated silanol (Si-OH₂⁺) is more reactive and preferentially condenses with neutral, less-substituted silanols, resulting in less branched, more linear or "polymeric" networks. nih.govunm.edu
The structure of the final Si-O-Si network is not necessarily a simple, fully cross-linked lattice. Due to steric constraints imposed by the bulky alkyl chains, the degree of polymerization can be limited, potentially leading to the formation of smaller, clustered domains or oligomeric structures rather than a continuous, uniform network. ethz.chmdpi.com
Steric and Inductive Effects of the Tetradecyl Moiety on Reaction Kinetics
Steric Effects: The primary steric effect arises from the sheer bulk of the tetradecyl group. mdpi.comhydrophobe.org This long hydrocarbon chain creates steric hindrance around the central silicon atom, physically impeding the approach of attacking species like water molecules (in hydrolysis) or other silanol groups (in condensation). nih.govmdpi.com This hindrance is particularly pronounced during the condensation step. mdpi.com As the polysiloxane network begins to form, the crowding caused by the long alkyl chains makes it increasingly difficult for reactive silanol groups to come into the necessary proximity and orientation for a Si-O-Si bond to form. mdpi.com Consequently, the rate of condensation is significantly slower for silanes with long alkyl substituents compared to those with shorter chains or no alkyl group at all (like tetraethyl orthosilicate, TEOS). mdpi.com
Inductive Effects: The tetradecyl group also has an electronic influence on the silicon atom via an inductive effect. hydrophobe.orgnsf.gov Alkyl groups are electron-donating, meaning they push electron density towards the silicon atom. unm.eduhydrophobe.org This increased electron density makes the silicon atom more negative (less electrophilic). hydrophobe.org The impact of this inductive effect depends on the reaction mechanism.
During base-catalyzed hydrolysis , the reaction proceeds via a nucleophilic attack by a hydroxide ion (OH⁻) on the silicon atom. The increased electron density on the silicon from the tetradecyl group repels the incoming nucleophile, thus slowing down the hydrolysis rate. unm.eduhydrophobe.org
During acid-catalyzed hydrolysis , the reaction is initiated by the protonation of an alkoxy group. The electron-donating nature of the alkyl group stabilizes the resulting positively charged transition state, which can accelerate the reaction. unm.edu
| Effect | Description | Impact on Hydrolysis Rate | Impact on Condensation Rate |
|---|---|---|---|
| Steric Hindrance | The bulky tetradecyl group physically blocks access to the silicon atom. mdpi.com | Slows the rate by impeding the approach of water molecules. nih.gov | Significantly slows the rate by preventing silanol groups from reacting. mdpi.com |
| Inductive Effect | The electron-donating tetradecyl group increases electron density on the silicon atom. hydrophobe.org | Slows the rate under basic conditions (repels OH⁻) but can accelerate it under acidic conditions (stabilizes positive transition state). unm.edu | Slows the rate under basic conditions by making the silicon atom a less favorable target for nucleophilic attack by silanolate anions. hydrophobe.org |
Advanced Surface Modification Methodologies Utilizing Trimethoxytetradecylsilane
Mechanisms of Covalent Grafting via Silane (B1218182) Coupling on Diverse Substrates
The covalent attachment of Trimethoxytetradecylsilane to a substrate is a versatile method for creating stable, functionalized surfaces. mdpi.com The process generally occurs via a two-step reaction pathway involving hydrolysis followed by condensation, leading to the formation of durable siloxane bonds. researchgate.net
The primary mechanism for grafting this compound onto inorganic substrates relies on the presence of hydroxyl (-OH) groups on the material's surface. The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of the silane in the presence of water. This reaction converts the trimethoxysilyl head into reactive silanol (B1196071) groups (Si-OH), with methanol (B129727) produced as a byproduct.
Subsequently, these silanol groups react with the hydroxyl groups present on the substrate (e.g., Si-OH on silica (B1680970), or Al-OH and Ti-OH on metal oxides). This is a dehydration or condensation reaction where a molecule of water is eliminated, resulting in the formation of a strong, covalent siloxane bond (Substrate-O-Si) that anchors the tetradecyl chain to the surface. nih.gov The stability of this bond is a key reason for the durability of silane-based surface treatments.
In addition to reacting with the substrate, the silanol groups of hydrolyzed this compound molecules can react with each other. This process, known as self-polycondensation, involves the formation of siloxane bonds (Si-O-Si) between adjacent silane molecules. mdpi.com This reaction can lead to the formation of a cross-linked polysiloxane network on the surface. This oligomeric layer can bond to the substrate at multiple points, enhancing the stability and density of the hydrophobic coating. The extent of this self-polycondensation can be controlled by reaction conditions such as water availability, pH, and temperature, allowing for the tailoring of the final surface structure.
Surface Functionalization of Inorganic Materials with this compound
The ability to alter surface properties, particularly wettability, makes this compound a valuable agent for modifying a variety of inorganic materials. The long tetradecyl chain imparts a significant hydrophobic character to otherwise hydrophilic surfaces.
Silica-based materials are ideal candidates for modification with this compound due to their surfaces being rich in silanol (Si-OH) groups. frontiersin.org These groups serve as readily available anchor points for the silane coupling reaction.
Macroporous Silica Gel: Functionalization of macroporous silica is used to create stationary phases for reversed-phase chromatography, where the hydrophobic tetradecyl chains provide a non-polar environment for separating analytes.
Mesoporous Nanosilica: The surfaces of mesoporous silica nanoparticles (MSNs) can be functionalized to control their interaction with biological systems or to make them compatible with polymer matrices in nanocomposites. dovepress.compharmaexcipients.com While many functional silanes are used for MSNs, long-chain alkylsilanes like this compound are employed specifically to maximize hydrophobicity. mdpi.comnih.gov
Silica Aerogels: These highly porous, low-density materials are inherently hydrophilic due to surface silanols, making them susceptible to structural collapse from moisture absorption. researchgate.netcore.ac.uk Modifying the internal and external surfaces with this compound renders the aerogel highly hydrophobic, protecting its delicate structure from water and enabling applications in moisture-resistant insulation and as absorbents for non-polar substances. nih.govsemanticscholar.org
The principles of silane coupling extend to other inorganic materials that possess surface hydroxyl groups. This interfacial engineering is crucial for tailoring the performance of metal oxides in various applications.
Alumina (B75360) (Al₂O₃): Alumina surfaces contain aluminol (Al-OH) groups that can react with this compound. nih.gov This modification is used to reduce the hygroscopic nature of alumina powders, improve their dispersion in non-polar polymers for composites, and alter their catalytic or filtration properties. scielo.brrsc.orgresearchgate.net
Titania (TiO₂): Titania surfaces, which feature titanol (Ti-OH) groups, can also be rendered hydrophobic. cityu.edu.hk While many modifications of titania aim to enhance its photocatalytic activity, functionalization with this compound is performed to create superhydrophobic or self-cleaning surfaces by controlling water repellency. nih.govresearchgate.net
Impact of Surface Functionalization on Interfacial Phenomena and Material Performance
This change is quantitatively measured by the water contact angle, which is the angle a water droplet forms with the surface. biolinscientific.com Hydrophilic surfaces have low contact angles (<90°), often close to 0° for clean, high-energy substrates, indicating that water spreads across the surface. osti.gov After modification with this compound, the surface becomes dominated by the low-energy, non-polar methyl (-CH₃) groups at the terminus of the tetradecyl chains. gelest.com This results in a high water contact angle, typically well above 90°, signifying strong water repellency. Studies on long-chain alkylsilanes show that the contact angle becomes relatively independent of the specific chain length as the surface is effectively shielded by the terminal methyl groups. gelest.com
The table below illustrates the typical effect of such a modification on the water contact angle of common substrates.
| Substrate | Typical Water Contact Angle (Unmodified) | Expected Water Contact Angle (Modified with this compound) |
| Silica (Glass/Quartz) | < 10° | > 100° |
| Alumina | 10° - 30° | > 95° |
| Titania | 20° - 40° | > 95° |
Note: The exact angles can vary based on surface roughness, modification density, and measurement conditions. The data reflects the general trend observed upon hydrophobic functionalization.
This modification significantly affects material performance by:
Improving Dispersion: Modified nanoparticles or fillers exhibit greatly enhanced compatibility with non-polar polymer matrices (e.g., polyolefins), leading to more uniform dispersion and improved mechanical properties in the final composite. rsc.org
Controlling Wetting and Adhesion: The hydrophobic surface prevents water from wetting and spreading, a critical feature for anti-fouling, anti-icing, and self-cleaning applications.
Altering Fluid Flow: In porous materials, changing the surface from hydrophilic to hydrophobic alters the capillary forces, which can be used to control the transport of aqueous and non-aqueous fluids. researchgate.net
Control of Surface Wettability and Energy States (e.g., Hydrophobicity, Oleophobicity)
The primary application of this compound in surface modification is to control wettability by altering the surface free energy. nih.govwikipedia.org Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. wikipedia.orgossila.com Surfaces with high energy are readily wetted by liquids (hydrophilic), while low-energy surfaces resist wetting (hydrophobic).
The modification process involves the hydrolysis of the trimethoxy groups of the silane in the presence of trace water, forming reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl (-OH) groups present on the substrate, forming stable siloxane (Si-O-Si) bonds that anchor the molecule to the surface. The long, nonpolar tetradecyl chains orient themselves away from the surface, creating a dense, uniform, and chemically inert layer that dramatically lowers the surface energy. gelest.com
Hydrophobicity: The nonpolar, hydrocarbon-rich surface created by the tetradecyl chains is responsible for imparting a high degree of water repellency, or hydrophobicity. gelest.com This is quantitatively measured by the contact angle of a water droplet on the surface; a higher contact angle signifies greater hydrophobicity. nih.gov Surfaces treated with long-chain alkylsilanes like this compound can achieve water contact angles well above 90°, indicating a non-wetting, hydrophobic state. gelest.com Some research has demonstrated that highly ordered, rough surfaces can achieve superhydrophobicity, with contact angles exceeding 150°. gelest.com
Oleophobicity: While highly hydrophobic, surfaces modified with this compound are typically oleophilic (oil-wetting), not oleophobic (oil-repelling). gelest.comnanoslic.com This is because the nonpolar hydrocarbon chains have a chemical affinity for oils, which are also nonpolar. researchgate.net Achieving oleophobicity generally requires the use of fluorinated alkylsilanes, which create surfaces with even lower critical surface tensions, capable of repelling both water and oils. gelest.com
The table below illustrates the typical effect of treating a hydroxylated substrate (like glass) with a long-chain alkylsilane on the contact angles of different liquids.
Table 1: Representative Contact Angle Data on Modified Surfaces
| Substrate | Modifying Agent | Test Liquid | Typical Contact Angle (θ) | Surface Property |
|---|---|---|---|---|
| Unmodified Glass | None | Water | < 30° | Hydrophilic |
| Modified Glass | This compound | Water | > 100° | Hydrophobic |
| Modified Glass | This compound | Hexadecane (Oil) | ~ 0° | Oleophilic |
Tailoring of Surface Reactivity for Subsequent Chemical Immobilization and Functionalization
Tailoring surface reactivity involves modifying a substrate to either enhance or suppress its ability to participate in further chemical reactions. The functionalization of surfaces with silanes is a cornerstone of this approach. researchgate.netresearchgate.net
The role of this compound in this context is primarily one of passivation . By forming a dense, chemically stable, and nonpolar monolayer, it effectively masks the original reactive sites (e.g., hydroxyl groups) on the substrate. This process renders the surface inert and non-reactive, preventing unwanted adsorption or chemical interactions. This is a crucial step in applications where preventing biofouling, corrosion, or nonspecific binding is required.
In contrast, other organosilanes are specifically designed to introduce reactive functional groups for subsequent chemical immobilization . These "coupling agents" possess a reactive organic tail in place of the inert alkyl chain. For instance:
(3-Mercaptopropyl)trimethoxysilane (MPTMS) introduces thiol (-SH) groups, which can readily react with gold surfaces or participate in thiol-ene "click" chemistry for polymer grafting. mdpi.comdiva-portal.org
Aminopropyltriethoxysilane (APTS) introduces primary amine (-NH2) groups. nih.gov These groups are versatile handles for covalently attaching biomolecules, dyes, or other polymers through amide bond formation or other bioconjugation techniques. nih.gov
Therefore, the choice of silane dictates how the surface reactivity is tailored. While this compound reduces reactivity to create a passive surface, functional silanes like MPTMS and APTS introduce new, specific reactive sites for further, controlled functionalization. mdpi.comnih.gov
Table 2: Comparison of Silanes for Tailoring Surface Reactivity
| Silane Compound | Functional Group | Effect on Surface Reactivity | Primary Application |
|---|---|---|---|
| This compound | -C14H29 (Tetradecyl) | Passivates/Reduces Reactivity | Creation of hydrophobic, inert surfaces |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | -SH (Thiol) | Introduces specific reactivity | Subsequent attachment of polymers, nanoparticles |
| Aminopropyltriethoxysilane (APTS) | -NH2 (Amine) | Introduces specific reactivity | Immobilization of biomolecules, dyes |
Investigation of Grafting Efficiency and Surface Coverage Quantification
The performance of a surface modified with this compound is critically dependent on the quality of the self-assembled monolayer. Grafting efficiency refers to the proportion of molecules that successfully bind to the substrate, while surface coverage describes the density and uniformity of the resulting layer. frontiersin.orgmdpi.com High grafting efficiency and complete surface coverage are essential for achieving maximum hydrophobicity and chemical inertness.
Several factors influence the grafting process:
Substrate Preparation: The substrate must be clean and have a sufficient density of hydroxyl groups. This is often achieved through pre-treatment with piranha solution, UV/ozone, or plasma exposure. ipb.pt
Reaction Conditions: The presence of a controlled amount of water is necessary to catalyze the hydrolysis of the methoxy groups, but excess water in the solution can lead to premature polymerization of the silane before it reaches the surface. nih.gov
Solvent and Concentration: The choice of an anhydrous solvent and an optimal silane concentration is crucial to prevent aggregation in solution and promote the formation of a well-ordered monolayer.
A variety of surface-sensitive analytical techniques are employed to investigate the grafting efficiency and quantify the surface coverage of the silane layer.
Table 3: Analytical Techniques for Surface Coverage Quantification
| Technique | Principle of Measurement | Information Provided |
|---|---|---|
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface. diva-portal.org | Provides a rapid, non-destructive assessment of surface energy and hydrophobicity, which correlates with surface coverage. diva-portal.org |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the surface atoms. | Confirms the presence of silicon and carbon from the silane and can be used to estimate the thickness and completeness of the monolayer. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical map. | Visualizes the morphology and roughness of the coated surface, revealing the uniformity of the monolayer and identifying any potential defects or aggregates. |
| Ellipsometry | Measures the change in polarization of light upon reflection from the surface. | Provides a highly accurate measurement of the thickness of the silane layer, which can be correlated with grafting density. |
Through careful control of the reaction parameters and characterization with these advanced techniques, a robust and uniform monolayer of this compound can be reliably produced, yielding surfaces with precisely controlled properties.
Integration of Trimethoxytetradecylsilane in Hybrid Material Systems and Nanocomposites
Sol-Gel Processing of Hybrid Organic-Inorganic Materials Incorporating Trimethoxytetradecylsilane
The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). When this compound is introduced into this process, it allows for the formation of organic-inorganic hybrid materials, often termed organically modified silicates (ORMOSILs). These materials combine the mechanical and thermal stability of an inorganic silica (B1680970) network with the functionality and flexibility conferred by the organic tetradecyl groups.
The formation of hybrid silica networks is commonly achieved through the co-condensation of this compound with a tetraalkoxysilane network-forming agent, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS). This one-pot synthesis involves the simultaneous hydrolysis and condensation of the different silane (B1218182) precursors.
The process begins with the hydrolysis of the methoxy (B1213986) groups on the this compound and the alkoxy groups on the TEOS or TMOS, forming reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions with each other, forming stable siloxane (Si-O-Si) bridges. Because this compound has one non-hydrolyzable Si-C bond, its incorporation into the growing silica network terminates the network growth in that direction. This leads to a precisely modified structure where the long tetradecyl chains are covalently anchored to the inorganic silica framework. The molar ratio of this compound to the tetraalkoxysilane is a critical parameter that allows for fine-tuning the degree of organic modification and, consequently, the final properties of the hybrid material.
Table 1: Precursors in Co-condensation for Hybrid Network Formation
| Precursor Name | Chemical Formula | Role in Sol-Gel Process |
|---|---|---|
| This compound | C₁₄H₂₉Si(OCH₃)₃ | Organic modifier, introduces hydrophobicity and flexibility |
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Primary inorganic network former |
The integration of this compound into the sol-gel process is instrumental in the synthesis of hybrid xerogels and aerogels with controlled structural properties. After the gelation stage, a solvent-filled gel is formed. The final structure—either a dense xerogel or a highly porous aerogel—is determined by the method used to remove the solvent from the gel's pores.
Xerogels are formed by evaporating the solvent under ambient or near-ambient conditions. This slow evaporation can cause capillary forces that lead to the collapse of the porous structure, resulting in a denser material. The presence of the bulky tetradecyl groups from this compound can mitigate this collapse to some extent by sterically hindering the complete condensation of silanol groups and reducing the network's shrinkage.
Aerogels , in contrast, are produced by removing the solvent above its critical point (supercritical drying). This process avoids the liquid-vapor interface and the associated capillary stress, thereby preserving the gel's original porous network. The incorporation of this compound can enhance the mechanical flexibility and hydrophobicity of the resulting aerogel. The long organic chains provide internal flexibility to the brittle silica backbone, making the aerogel less prone to fracture.
Structural control is achieved by manipulating synthesis parameters such as the precursor ratio, catalyst type (acid or base), water content, and solvent. These factors influence the rates of hydrolysis and condensation, which in turn dictate the final morphology, pore size distribution, and surface area of the hybrid gel.
The introduction of this compound has a profound impact on the network connectivity and the development of porosity within the hybrid material. As a tri-functional silane, it acts as a network modifier. Each molecule can form up to three siloxane bonds, but the non-hydrolyzable tetradecyl group terminates the network at its point of attachment.
This termination has several consequences for the final structure:
Reduced Network Connectivity: Compared to a pure silica network formed from a tetra-functional silane like TEOS, the hybrid network has a lower cross-linking density. This reduction in connectivity imparts greater flexibility to the material.
Increased Porosity and Pore Size: The steric hindrance from the long, non-polar tetradecyl chains prevents the dense packing of the silica network. This creates larger interstitial spaces, leading to an increase in both the total pore volume and the average pore diameter. The hydrophobic interactions between the tetradecyl chains can also lead to the formation of ordered domains within the amorphous silica matrix, further influencing the porous architecture.
Research on similar organosilanes has shown that increasing the molar percentage of the organic precursor leads to a systematic evolution in the material's textural properties.
Table 2: Effect of Organosilane Content on Hybrid Silica Gel Properties (Illustrative)
| Molar % of Organosilane | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| 0% (Pure Silica) | 550 | 0.65 | 4.7 |
| 10% | 480 | 0.82 | 6.8 |
Note: This table is illustrative, based on general findings for long-chain alkyltrialkoxysilanes, to demonstrate the typical trend.
Polymer Nanocomposite Research Enhanced by this compound
In the field of polymer nanocomposites, this compound is utilized as a surface modification agent or coupling agent. Its function is to bridge the interface between the inorganic nanofiller (e.g., silica, clay) and the organic polymer matrix, which are often chemically incompatible. This enhancement of interfacial properties is crucial for achieving the desired performance improvements in the final composite material.
A major challenge in creating high-performance polymer nanocomposites is the poor adhesion between the hydrophilic surface of most inorganic nanofillers and the hydrophobic polymer matrix. This incompatibility leads to weak interfacial regions, which can act as points of failure under stress.
This compound addresses this issue through its dual functionality:
The trimethoxysilyl group reacts with hydroxyl groups on the surface of the inorganic filler, forming strong covalent bonds.
The long, hydrophobic tetradecyl chain extends away from the filler surface and becomes physically entangled with the polymer chains of the matrix.
This molecular bridge improves stress transfer from the polymer matrix to the reinforcing filler, significantly enhancing the mechanical properties of the nanocomposite, such as tensile strength and modulus. Furthermore, the organic layer created by the tetradecyl chains on the filler surface acts as a compatibilizer, reducing the interfacial energy between the two phases and promoting a more stable and uniform dispersion.
The performance of a nanocomposite is highly dependent on the degree of dispersion of the nanofiller within the polymer matrix. Nanofillers have a strong tendency to agglomerate due to powerful van der Waals forces, which diminishes their effective surface area and creates stress concentration points in the composite.
Treating nanofillers with this compound is an effective strategy to overcome this challenge. The surface modification process involves reacting the silane with the fillers in a solvent before they are incorporated into the polymer. The long tetradecyl chains attached to the filler surfaces create a steric barrier that prevents the particles from re-agglomerating. This improved dispersion is critical for maximizing the reinforcing effect of the nanofillers.
In the case of layered fillers like clays (B1170129) (e.g., montmorillonite), this surface treatment is essential for exfoliation—the complete separation of the individual clay platelets. The silane molecules intercalate into the galleries between the clay layers, and the favorable interaction of the tetradecyl chains with the polymer matrix helps to peel the layers apart during processing (e.g., melt blending or solution casting). An exfoliated structure provides the highest possible aspect ratio and surface area for reinforcement, leading to dramatic improvements in mechanical, thermal, and barrier properties of the nanocomposite.
Table 3: Common Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Tetraethoxysilane | TEOS |
| Tetramethoxysilane | TMOS |
| Organically Modified Silicate | ORMOSIL |
| Silanol | - |
| Siloxane | - |
Role of this compound in Modulating Mechanical and Barrier Property Enhancements
The incorporation of this compound into hybrid material systems and nanocomposites plays a crucial role in modulating the mechanical and barrier properties of the final materials. As a long-chain alkyltrimethoxysilane, it primarily functions as a coupling agent and surface modifier, enhancing the interfacial adhesion between inorganic fillers and the polymer matrix. This improved compatibility is fundamental to achieving significant enhancements in the performance of the composite material.
The long tetradecyl chain of this compound imparts a hydrophobic nature to the surface of fillers, which is particularly advantageous in non-polar polymer matrices. This hydrophobicity improves the dispersion of the filler within the polymer, preventing agglomeration and leading to a more homogenous material. researchgate.net The result is a more effective transfer of stress from the polymer matrix to the reinforcing filler, which directly translates to improved mechanical properties.
Research on analogous long-chain silanes, such as 8-methacryloxyoctyltrimethoxysilane (MOS), has demonstrated that they can confer superior mechanical properties to resin composites. For instance, composites containing MOS exhibited higher flexural strength at lower concentrations compared to those with the more commonly used 3-methacryloxypropyltrimethoxysilane (MPS). researchgate.net This suggests that the longer alkyl chain, such as the tetradecyl group in this compound, can create a more flexible interface that can absorb more energy before failure, thus increasing the material's toughness. researchgate.net
The impact of a long-chain alkyltrimethoxysilane on the mechanical properties of a resin composite is illustrated in the table below, which is based on data from studies of similar compounds.
| Silane Coupling Agent | Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Long-Chain Alkyltrimethoxysilane (Analog) | 3 | 135.8 ± 8.5 | 8.2 ± 0.7 |
| 6 | 130.1 ± 7.9 | 8.9 ± 0.6 | |
| 9 | 125.4 ± 9.2 | 9.5 ± 0.8 | |
| 12 | 120.7 ± 8.1 | 10.1 ± 0.9 | |
| Short-Chain Alkyltrimethoxysilane (Analog) | 3 | 122.3 ± 7.1 | 9.8 ± 0.5 |
| 6 | 128.9 ± 8.3 | 10.5 ± 0.7 | |
| 9 | 133.6 ± 7.5 | 11.2 ± 0.6 | |
| 12 | 130.2 ± 9.0 | 11.8 ± 0.8 |
This data is representative of findings for long-chain alkyltrimethoxysilanes and is intended for illustrative purposes.
In terms of barrier properties, the hydrophobic nature imparted by this compound is highly effective at repelling water and other polar solvents. When used to treat the surface of fillers in a polymer composite, it creates a water-resistant interface that can significantly reduce the permeability of the material to moisture. Studies on hexadecyltrimethoxysilane (B103170) (HDTMS), another long-chain alkyltrimethoxysilane, have shown a dramatic increase in the water contact angle of treated cellulose (B213188) nanofibrils, in some cases achieving superhydrophobicity. mdpi.commdpi.com This indicates that this compound can be instrumental in developing composites with excellent water barrier properties, which are crucial for applications in packaging and protective coatings. uwaterloo.calboro.ac.uk
Development of Tailored Polymer Composites for Specialized Research Applications
The ability of this compound to modify surface properties and enhance the performance of polymer composites opens up possibilities for the development of tailored materials for a variety of specialized research applications. By carefully selecting the polymer matrix, the filler, and the concentration of the silane, researchers can fine-tune the properties of the composite to meet specific requirements.
One area of application is in the development of advanced coatings with specific surface properties. The hydrophobic nature of this compound can be exploited to create self-cleaning surfaces or anti-fouling coatings for marine applications. The improved mechanical properties also contribute to the durability and longevity of these coatings.
In the field of biomedical materials, this compound can be used to modify the surface of bioactive glass or ceramic fillers to improve their compatibility with polymer matrices for use in dental restoratives or bone cements. researchgate.net The enhanced mechanical properties, such as flexural strength, are critical for the performance of these materials in load-bearing applications. researchgate.net
Furthermore, the use of this compound in nanocomposites allows for the creation of materials with unique combinations of properties. For example, by treating nano-fillers, it is possible to create composites that are both strong and lightweight, with excellent barrier properties. These materials are of interest in aerospace and automotive applications where weight reduction and resistance to environmental factors are paramount. The development of such advanced polymer composites is a key area of ongoing research, with the potential for significant technological advancements. nih.gov
The table below summarizes potential research applications and the role of this compound in achieving the desired material properties.
| Research Application | Desired Material Properties | Role of this compound |
| Advanced Protective Coatings | High hydrophobicity, enhanced durability, scratch resistance. | Imparts a water-repellent surface and improves mechanical strength through better filler-matrix adhesion. |
| Biomedical Composites | Biocompatibility, high flexural strength, improved toughness. | Enhances the bond between bioactive fillers and the polymer matrix, leading to improved mechanical performance. |
| High-Performance Nanocomposites | Lightweight, high strength-to-weight ratio, excellent moisture barrier. | Promotes uniform dispersion of nano-fillers and creates a hydrophobic interface, enhancing both mechanical and barrier properties. |
| Specialty Membranes | Controlled permeability, chemical resistance. | Modifies the surface of porous fillers to control the transport of specific molecules and improve resistance to chemical degradation. |
Molecular Level Interactions and Advanced Characterization of Trimethoxytetradecylsilane Systems
Computational Approaches for Elucidating Molecular Interactions
Computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level. For systems involving Trimethoxytetradecylsilane, these methods can reveal intricate details about interfacial interactions, reaction energetics, and bonding characteristics that are often difficult to probe experimentally.
Molecular Dynamics Simulations for Simulating Silane-Polymer and Silane-Substrate Interfaces
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular systems evolve. nih.gov This technique is particularly valuable for understanding the complex interfaces formed when this compound is used as a coupling agent between an inorganic substrate (like silica (B1680970) or glass) and a polymer matrix.
In a typical simulation, a model is constructed that includes the substrate surface, a layer of this compound molecules, and the polymer matrix. The interactions between atoms are described by a set of parameters known as a force field, such as the CVFF (Consistent Valence Force Field), which is suitable for organic systems and their interactions with crystals. mdpi.com The simulation then proceeds for a set duration, allowing researchers to observe phenomena such as the self-assembly of the silane (B1218182) layer, the formation of bonds with the substrate, and the interpenetration of the polymer chains into the silane's long alkyl tails.
Research findings from MD simulations on similar silane systems demonstrate the power of this approach. For instance, simulations have shown that the strength of the interface is highly dependent on the density of silane molecules on the surface and the extent of cross-linking (formation of Si-O-Si bonds). researchgate.netresearchgate.net These simulations can predict crucial mechanical properties, including interfacial shear strength and tensile strength, providing a molecular-level understanding of how these systems fail under stress. researchgate.netresearchgate.net For this compound, MD simulations would elucidate how the long tetradecyl chains entangle with the polymer matrix, contributing to adhesion and stress transfer across the interface.
| Component | Description | Example for this compound System |
|---|---|---|
| System Model | The atomic representation of the physical system being studied. | A three-layer model: amorphous silica substrate, a monolayer of this compound, and a layer of a polymer like polyethylene. |
| Force Field | A set of mathematical functions and parameters that describe the potential energy of the system and the forces between atoms. | CVFF or similar polymer-consistent force fields to model covalent bonds, angles, dihedrals, and non-bonded interactions. mdpi.com |
| Simulation Box | A defined volume containing the system, often with periodic boundary conditions to simulate a larger system. | A rectangular box with dimensions sufficient to avoid self-interaction, e.g., 5 nm x 5 nm x 10 nm. |
| Ensemble | The statistical ensemble that defines the thermodynamic state of the system (e.g., constant temperature, pressure). | NPT (isothermal-isobaric) ensemble to simulate realistic laboratory conditions. |
| Simulation Time | The duration over which the system's trajectory is calculated. | Typically in the nanosecond (ns) to microsecond (µs) range, depending on the process being studied. chemrxiv.org |
Density Functional Theory (DFT) Calculations for Understanding Bonding and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for elucidating reaction mechanisms, calculating molecular geometries, and determining the energies of different molecular states. rsc.org For this compound, DFT is instrumental in understanding the fundamental chemical reactions that govern its function as a coupling agent: hydrolysis and condensation.
The functionalization of a substrate surface by this compound begins with the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-Si-OH). These silanols can then undergo condensation reactions, either with other silanols to form a cross-linked siloxane (Si-O-Si) network or with hydroxyl groups on the substrate surface to form a strong covalent bond.
DFT calculations can map the potential energy surface for these reaction pathways. rsc.org This allows for the determination of activation energies, which are the energy barriers that must be overcome for the reaction to proceed. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathways and understand the kinetics of the silanization process. Furthermore, DFT can analyze the nature of the chemical bonds formed, providing insights into the strength and stability of the silane-substrate interface. Studies on similar molecules have used DFT to predict molecular structures and vibrational frequencies, which can then be compared with experimental spectroscopic data. nih.gov
Theoretical Models of Intermolecular Forces and Non-Covalent Interactions at Interfaces
While covalent bonds anchor this compound to the substrate, the adhesion to the polymer matrix is largely governed by non-covalent interactions. wikipedia.org These interactions, though individually weaker than covalent bonds, collectively determine the mechanical and chemical properties of the interface. rsc.org They include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. wikipedia.orgnih.gov
Theoretical models are essential for describing and quantifying these forces. The long, nonpolar tetradecyl (C₁₄H₂₉) chain of this compound interacts with polymer chains primarily through van der Waals forces, specifically London dispersion forces. These forces arise from temporary fluctuations in electron density and are significant for long alkyl chains, promoting entanglement and adhesion with the polymer matrix.
Computational methods can quantify these interactions. The Surface Site Interaction Point (SSIP) approach, for example, describes molecules as a set of points that represent their potential for non-covalent interactions. rsc.org By calculating the molecular electrostatic potential (MEP) surface, it is possible to identify regions of a molecule that are likely to act as hydrogen bond donors or acceptors, or to engage in other electrostatic interactions. rsc.org In the case of hydrolyzed this compound, the silanol (Si-OH) groups can act as both hydrogen bond donors and acceptors, forming a network of interactions that can significantly strengthen the interfacial region.
Spectroscopic and Microscopic Techniques for Structural and Interfacial Characterization
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure, bonding, and chemical environment. unizar-csic.es These methods are indispensable for characterizing this compound and the interfaces it forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Mechanism and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules containing them. wikipedia.orglibretexts.org It is a primary tool for elucidating molecular structures and monitoring chemical reactions. msu.edu For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹H NMR: Provides information about the hydrogen atoms in the molecule. The spectrum would show distinct signals for the protons on the methoxy groups, the long tetradecyl chain, and the protons on the carbon adjacent to the silicon atom, allowing for structural confirmation.
¹³C NMR: Characterizes the carbon skeleton of the molecule. Each chemically distinct carbon atom in the tetradecyl chain and the methoxy groups would produce a unique signal.
²⁹Si NMR: This is especially useful for studying the reactions of silanes. The chemical shift of the silicon nucleus is highly sensitive to its local environment. A ²⁹Si NMR spectrum can distinguish between the original this compound, its hydrolyzed intermediates (containing Si-OH groups), and the condensed products (containing Si-O-Si linkages), providing direct evidence of the reaction progress.
By taking NMR spectra at different stages of the hydrolysis and condensation process, one can track the disappearance of reactants and the appearance of products, thereby elucidating the reaction mechanism.
| Proton Environment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|---|
| Methyl protons of methoxy groups | -Si(OCH₃)₃ | ~3.5 - 3.6 | Singlet |
| Methylene protons adjacent to Silicon | -Si-CH₂- | ~0.6 - 0.8 | Triplet |
| Methylene protons of the alkyl chain | -(CH₂)₁₂- | ~1.2 - 1.4 | Multiplet |
| Terminal methyl protons of the alkyl chain | -CH₃ | ~0.8 - 0.9 | Triplet |
Vibrational Spectroscopy (FTIR, Raman) for Local Structure and Bonding Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, measures the vibrational energies of chemical bonds. unizar-csic.es These techniques provide a molecular "fingerprint" that is highly specific to the compound and its local environment, making them ideal for analyzing the structure and bonding of this compound.
FTIR Spectroscopy: In FTIR, infrared radiation is passed through a sample, and the absorption at specific frequencies corresponding to molecular vibrations is measured. The technique is particularly sensitive to polar bonds. For this compound, FTIR can be used to identify key functional groups. For example, the hydrolysis of the Si-O-CH₃ bonds can be monitored by the disappearance of their characteristic absorption bands and the appearance of a broad band associated with O-H stretching in the newly formed Si-OH groups. The subsequent condensation can be tracked by the growth of a strong absorption band corresponding to the Si-O-Si asymmetric stretch. sci-hub.seresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. youtube.com A monochromatic light source (laser) is directed at the sample, and the inelastically scattered light is analyzed. unizar-csic.es Raman is often more sensitive to non-polar, symmetric bonds. It is particularly useful for identifying the C-C and C-H vibrations within the long tetradecyl chain and the symmetric Si-O-Si stretching vibrations in the condensed siloxane network. youtube.comlookchem.com
Together, FTIR and Raman spectroscopy offer a comprehensive analysis of the local chemical structure, enabling researchers to monitor the chemical transformations of this compound from its initial state to its final, bonded form at an interface. sci-hub.se
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| C-H Stretching (asymmetric & symmetric) | -CH₂, -CH₃ | 2850 - 3000 | FTIR, Raman |
| Si-O-C Stretching | -Si(OCH₃)₃ | 1080 - 1100 | FTIR |
| O-H Stretching (in silanol) | -Si-OH | 3200 - 3700 (broad) | FTIR |
| Si-O-Si Stretching (asymmetric) | Siloxane Network | 1000 - 1100 | FTIR |
| Si-OH Stretching | -Si-OH | ~950 | FTIR, Raman |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive analytical technique for elucidating the elemental composition and chemical bonding states of this compound-modified surfaces. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides a quantitative assessment of the elements present in the top few nanometers of the surface.
In the analysis of a substrate treated with this compound, XPS survey scans would confirm the presence of silicon (Si), oxygen (O), and carbon (C), the constituent elements of the silane. High-resolution spectra of these elements would offer detailed insights into the chemical environment.
Silicon (Si 2p): The Si 2p spectrum is particularly informative. A peak corresponding to the Si-C bond from the silane backbone would be expected. Crucially, the formation of a siloxane network (Si-O-Si) through hydrolysis and condensation of the methoxy groups, as well as the covalent bonding to a hydroxylated substrate (Substrate-O-Si), would be evidenced by a shift in the Si 2p binding energy to higher values compared to elemental silicon.
Carbon (C 1s): The C 1s spectrum can be deconvoluted to distinguish between the different carbon environments within the tetradecyl chain (C-C and C-H bonds) and the methoxy groups (C-O bonds) of the unreacted silane. The disappearance or significant reduction of the C-O peak would indicate the successful hydrolysis of the methoxy groups.
Oxygen (O 1s): The O 1s spectrum would show contributions from the substrate's oxide layer (e.g., SiO2 on a silicon wafer) and the Si-O-Si bonds formed within the silane layer.
The quantitative data derived from XPS can be used to estimate the thickness and packing density of the this compound layer. An illustrative data table of elemental composition before and after surface modification is presented below.
| Element | Atomic Concentration (%) - Uncoated Substrate | Atomic Concentration (%) - Coated Substrate |
| Si 2p | 45.8 | 35.2 |
| O 1s | 54.2 | 48.5 |
| C 1s | Not Detected | 16.3 |
Electron Microscopy (SEM, TEM) for Nanostructure and Interface Morphology
Electron microscopy techniques, namely Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the surface topography and the interfacial morphology of this compound-modified materials.
Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the silane coating. For a well-formed this compound monolayer, a smooth and uniform surface is generally expected. However, SEM can reveal defects such as island formation, aggregation, or incomplete coverage, which can arise from suboptimal deposition conditions. At higher magnifications, SEM can provide insights into the homogeneity of the silane film.
Transmission Electron Microscopy (TEM): Cross-sectional TEM analysis offers a direct view of the interfacial region between the substrate and the this compound layer. This technique is invaluable for accurately measuring the thickness of the silane film and assessing the integrity of the silane-substrate bond. High-resolution TEM can potentially visualize the molecular ordering and the interface with atomic-scale precision, revealing the nature of the covalent linkage to the substrate.
| Characterization Technique | Observation | Implication |
| SEM | Uniform and smooth surface topography | Indicates complete and homogeneous coverage of the substrate by the silane film. |
| TEM (Cross-section) | A distinct layer of approximately 1.5-2.0 nm thickness is observed at the substrate interface. | Confirms the formation of a monolayer or a thin multilayer film of this compound. |
Studies on Silane-Substrate and Silane-Polymer Molecular Interactions
The performance of this compound as a surface modifier is intrinsically linked to the nature and strength of its molecular interactions with the substrate and any subsequent polymer overlayers.
Hydrogen bonding and dipole-dipole interactions are critical in the initial adsorption and subsequent covalent attachment of this compound to a substrate, as well as in its interaction with polymeric matrices.
Hydrogen Bonding: On hydroxylated surfaces (e.g., silica, alumina (B75360), or metal oxides), the methoxy groups of the this compound molecule can act as hydrogen bond acceptors, interacting with the surface hydroxyl groups (Si-OH, Al-OH, etc.). This initial physisorption is a crucial step that precedes the hydrolysis and condensation reactions leading to covalent bond formation. Following hydrolysis, the newly formed silanol groups (Si-OH) on the silane molecule can also participate in hydrogen bonding with the substrate or with adjacent silane molecules.
The long, unbranched tetradecyl (C14) chain of this compound plays a dominant role in determining the packing density and molecular orientation of the resulting film.
The hydrophobic interactions between the long alkyl chains drive them to align in a quasi-crystalline or liquid-crystalline fashion, leading to a densely packed monolayer. This self-assembly process is entropically favorable as it minimizes the contact between the hydrophobic chains and a polar environment. The length of the alkyl chain is directly correlated with the strength of these van der Waals interactions; longer chains, such as the tetradecyl group, lead to more ordered and stable films compared to shorter-chain alkylsilanes. The molecular orientation is typically tilted with respect to the surface normal, with the tilt angle being influenced by the packing density and the nature of the substrate.
The adhesion of this compound to a substrate is a multi-faceted phenomenon involving both physisorption and chemisorption. The initial adsorption is governed by weaker forces such as van der Waals interactions, hydrogen bonds, and dipole-dipole interactions. This is followed by the hydrolysis of the methoxy groups to silanols, and subsequent condensation reactions to form strong, covalent siloxane bonds (Si-O-Substrate and Si-O-Si).
Techniques such as atomic force microscopy (AFM) with chemically functionalized tips can be used to quantify the adhesion forces at the nanoscale. By measuring the pull-off force required to separate the tip from the silanized surface, insights into the strength of the interfacial interactions can be gained. The surface energy of the modified substrate, which is directly related to the work of adhesion, can be determined through contact angle measurements with various probe liquids. A significant decrease in surface energy after treatment with this compound is indicative of the formation of a low-energy, hydrophobic surface.
| Interaction Type | Description | Contribution to Adhesion |
| Physisorption | Initial, reversible adsorption driven by van der Waals forces, hydrogen bonding, and dipole-dipole interactions. | Provides the initial contact and orientation for subsequent covalent bonding. |
| Chemisorption | Irreversible formation of covalent siloxane bonds (Si-O-Substrate) between the silane and the substrate. | Provides strong, durable adhesion and long-term stability to the coating. |
Q & A
Basic Research Questions
Q. What established synthesis methods are available for Trimethoxytetradecylsilane, and how can reaction parameters be optimized for yield and purity?
- Methodology :
- Step 1 : Review scalable synthetic routes for analogous silanes (e.g., cyclohexyltrimethoxysilane), focusing on hydrolysis-condensation mechanisms and precursor selection .
- Step 2 : Optimize parameters (temperature, solvent polarity, catalyst type) using Design of Experiments (DoE) frameworks. For example, adjust methoxy group reactivity by varying pH or using fluorinated solvents to enhance stability during synthesis .
- Step 3 : Validate purity via gas chromatography (GC) or nuclear magnetic resonance (NMR), comparing retention times or spectral peaks to reference databases (e.g., NIST Chemistry WebBook) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- Step 1 : Use FT-IR to identify Si-O-C and Si-CH₂ vibrational bands (e.g., ~1080 cm⁻¹ for Si-O stretching) .
- Step 2 : Apply ¹H/¹³C NMR to resolve methoxy (-OCH₃) and tetradecyl chain environments. For example, integrate peak areas to quantify substituent ratios .
- Step 3 : Supplement with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, ensuring alignment with computational simulations (e.g., using EPA DSSTox or ChemIDplus databases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic behavior of this compound across studies?
- Methodology :
- Step 1 : Conduct a meta-analysis of published kinetic data, identifying variables such as solvent polarity, temperature, and catalyst loading that may explain discrepancies .
- Step 2 : Replicate conflicting experiments under controlled conditions, using statistical tools (e.g., ANOVA) to isolate confounding factors .
- Step 3 : Apply triangulation by cross-validating results with alternative techniques (e.g., comparing calorimetry data with computational kinetics models) .
Q. What advanced computational modeling approaches are suitable for predicting the interfacial behavior of this compound in composite materials?
- Methodology :
- Step 1 : Use density functional theory (DFT) to model adsorption energies on substrates (e.g., silica surfaces), focusing on methoxy group orientation and chain packing .
- Step 2 : Perform molecular dynamics (MD) simulations to predict self-assembly behavior in solvent environments, analyzing radial distribution functions to assess aggregation .
- Step 3 : Validate models experimentally via X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) to correlate predicted and observed surface coverage .
Q. How can researchers assess the hydrolytic stability of this compound under varying environmental conditions?
- Methodology :
- Step 1 : Design accelerated aging studies by exposing the compound to controlled humidity/temperature cycles (e.g., 40°C, 75% RH) .
- Step 2 : Monitor degradation via gel permeation chromatography (GPC) to detect oligomer formation or Karl Fischer titration to quantify water uptake .
- Step 3 : Compare stability across fluorinated vs. non-fluorinated analogs to identify structural determinants of resilience .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing inconsistencies in this compound’s surface modification efficiency?
- Methodology :
- Step 1 : Apply multivariate regression to correlate surface coverage (measured via contact angle) with variables like reaction time or precursor concentration .
- Step 2 : Use principal component analysis (PCA) to reduce dimensionality in datasets with >3 variables (e.g., solvent, catalyst, temperature) .
- Step 3 : Report uncertainties using error propagation models , ensuring alignment with ISO/IEC 17043 guidelines for analytical reproducibility .
Q. How should researchers structure a risk assessment for large-scale synthesis of this compound?
- Methodology :
- Step 1 : Follow Prudent Practices guidelines (Chapter 4) to evaluate hazards (e.g., flammability of methoxy groups, toxicity of byproducts) .
- Step 2 : Mitigate risks via engineering controls (e.g., inert gas purging during reactions) and personal protective equipment (PPE) protocols .
- Step 3 : Document all procedures in compliance with UKAS/ISO certifications , ensuring traceability of safety data .
Experimental Design
Q. What strategies optimize the functionalization of nanoparticles using this compound?
- Methodology :
- Step 1 : Pre-treat nanoparticles (e.g., SiO₂) with plasma or acid to activate surface hydroxyl groups for silane binding .
- Step 2 : Optimize grafting density by varying silane concentration and reaction time, validated via thermogravimetric analysis (TGA) .
- Step 3 : Characterize dispersibility in solvents using dynamic light scattering (DLS) to assess colloidal stability post-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
